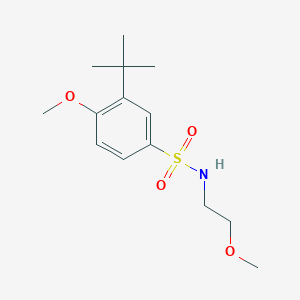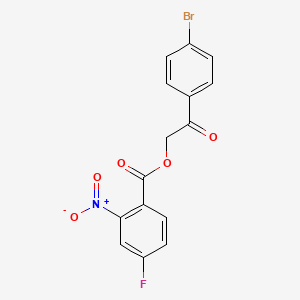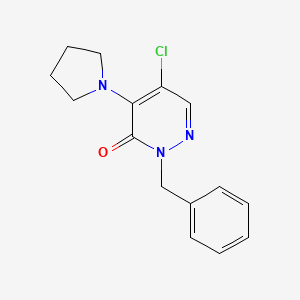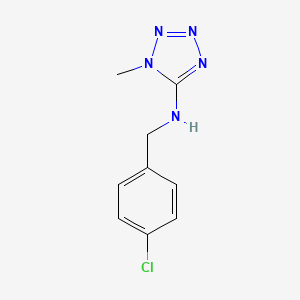![molecular formula C19H16N2O3S2 B5310241 methyl 4-phenyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5310241.png)
methyl 4-phenyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-phenyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound is commonly referred to as MPTAT and is a member of the thiophene carboxylate family of compounds.
Mécanisme D'action
The mechanism of action of MPTAT is not yet fully understood. However, studies have shown that MPTAT inhibits the activity of HDACs by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which results in the activation of pro-apoptotic genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPTAT has been shown to exhibit potent antitumor activity in various cancer cell lines. This compound induces apoptosis in cancer cells by inhibiting the activity of HDACs and activating pro-apoptotic genes. MPTAT has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MPTAT has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MPTAT is its high yield and purity, which makes it suitable for use in various lab experiments. Additionally, MPTAT exhibits potent antitumor activity, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of MPTAT is its lack of selectivity towards HDACs, which may lead to off-target effects.
Orientations Futures
There are several future directions for the research and development of MPTAT. One potential direction is the synthesis of analogs of MPTAT that exhibit improved selectivity towards HDACs. Another potential direction is the development of MPTAT-based prodrugs that can be activated specifically in cancer cells, leading to targeted delivery and increased efficacy. Additionally, further studies are needed to fully understand the mechanism of action of MPTAT and its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Conclusion:
In conclusion, MPTAT is a compound that exhibits potent antitumor activity and has potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. The synthesis of MPTAT is relatively straightforward, and the compound exhibits high yield and purity. Studies have shown that MPTAT inhibits the activity of HDACs, leading to the induction of apoptosis in cancer cells. However, further studies are needed to fully understand the mechanism of action of MPTAT and its potential applications.
Méthodes De Synthèse
The synthesis of MPTAT involves the reaction of 4-phenyl-2-thiocyanatobenzoic acid with 2-mercaptopyridine in the presence of triethylamine and dichloromethane. This reaction leads to the formation of methyl 4-phenyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate. The yield of this reaction is reported to be high, and the purity of the final product can be obtained through recrystallization.
Applications De Recherche Scientifique
MPTAT has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Studies have shown that MPTAT exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPTAT has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs has been linked to the induction of apoptosis in cancer cells, making MPTAT a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
methyl 4-phenyl-2-[(2-pyridin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-24-19(23)17-14(13-7-3-2-4-8-13)11-26-18(17)21-15(22)12-25-16-9-5-6-10-20-16/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJSCZPJIRUUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5310160.png)
![(3R*,3aR*,7aR*)-1-(cyclopentylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310165.png)
![2-{2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B5310169.png)

![N-[4-(acetylamino)phenyl]-2-(4-ethylphenyl)acetamide](/img/structure/B5310189.png)

![(3aR*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5310198.png)
![3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5310210.png)
![4-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5310214.png)

![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5310230.png)
![1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5310235.png)
![N-[2-(1-adamantyloxy)ethyl]-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5310249.png)
